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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the anti-tumor effects of MC180295 in various cancer models.

The following sections detail its performance, supported by experimental data, and compare it

with other Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

MC180295 is a novel, highly potent, and selective inhibitor of CDK9, a key regulator of

transcriptional elongation.[1][2][3] Its mechanism of action involves the reactivation of

epigenetically silenced genes by dephosphorylating the SWI/SNF chromatin remodeler BRG1.

[1][3][4] This guide summarizes the preclinical validation of MC180295's anti-tumor effects and

provides a comparative overview with other CDK9 inhibitors, AZD4573 and VIP152.

In Vitro Efficacy: Broad Anti-Tumor Activity
MC180295 has demonstrated potent anti-proliferative activity across a wide range of cancer

cell lines. A study evaluating its efficacy in 46 cell lines from six different malignancies revealed

a median IC50 of 171 nM.[1][2][3] The highest potency was observed in Acute Myeloid

Leukemia (AML) cell lines with MLL translocations.[1][2][3]
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Inhibitor Cancer Type Cell Line(s) IC50/EC50 Reference

MC180295
Various (6

malignancies)
46 cell lines

Median IC50:

171 nM
[1][2][3]

AML (MLL

translocations)

MV4-11, MOLM-

13, THP-1

Potent growth

inhibition

(specific IC50s

not detailed in

abstract)

[2]

AZD4573
Hematological

Cancers
Diverse panel

Median Caspase

EC50: 30 nM;

Median GI50: 11

nM

[5]

Solid Tumors Diverse panel
Median EC50 &

GI50 >30 µM
[5]

VIP152
Mantle Cell

Lymphoma
Not specified 55-172 nM [6]

Chronic

Lymphocytic

Leukemia

HG-3, MEC-1
Induces cell

death at 0.1 µM
[7]

Note: Direct comparative studies of these inhibitors under identical conditions are not available.

The data presented is from separate studies and should be interpreted with caution.

In Vivo Anti-Tumor Effects: Validation in Xenograft
Models
The anti-tumor activity of MC180295 has been validated in in vivo models of AML and colon

cancer.[1][2][3] Furthermore, its combination with the DNA methyltransferase inhibitor,

decitabine, has shown synergistic effects in these models.[1][2][3]
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Cancer Model Treatment Key Findings Reference

AML Xenograft MC180295
Significantly delayed

tumor growth
[1][3]

Colon Cancer

Xenograft
MC180295

Significantly delayed

tumor growth
[1][3]

AML & Colon Cancer

Xenografts

MC180295 +

Decitabine

Significant synergy in

reducing tumor

burden and prolonging

survival

[1][2][3]

Comparative In Vivo Efficacy of Other CDK9 Inhibitors
Inhibitor Cancer Model Key Findings Reference

AZD4573
AML & NHL

Xenografts

Durable regressions in

subcutaneous and

disseminated models

[5]

AML, MM & NHL

Xenografts

Significantly enhances

the antitumor activity

of venetoclax

[5]

VIP152

Mantle Cell

Lymphoma

Xenografts

Effectively inhibited

tumor growth
[6]

Chronic Lymphocytic

Leukemia (Eµ-

MTCP1)

Reduced disease

burden and improved

overall survival

[7]

Mechanism of Action and Signaling Pathway
MC180295 selectively inhibits CDK9, a component of the positive transcription elongation

factor b (P-TEFb) complex. This inhibition leads to the dephosphorylation of BRG1, a core

subunit of the SWI/SNF chromatin remodeling complex, resulting in the reactivation of

epigenetically silenced tumor suppressor genes.[1][3][4] This mechanism underscores its

potential as an epigenetic modifier in cancer therapy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38172923/
https://www.researchgate.net/publication/377114287_MC180295_is_a_highly_potent_and_selective_CDK9_inhibitor_with_preclinical_in_vitro_and_in_vivo_efficacy_in_cancer
https://pubmed.ncbi.nlm.nih.gov/38172923/
https://www.researchgate.net/publication/377114287_MC180295_is_a_highly_potent_and_selective_CDK9_inhibitor_with_preclinical_in_vitro_and_in_vivo_efficacy_in_cancer
https://pubmed.ncbi.nlm.nih.gov/38172923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://www.researchgate.net/publication/377114287_MC180295_is_a_highly_potent_and_selective_CDK9_inhibitor_with_preclinical_in_vitro_and_in_vivo_efficacy_in_cancer
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd4573.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd4573.html
https://ashpublications.org/blood/article/142/Supplement%201/2821/500346/The-Selective-CDK9-Inhibitor-VIP152-Overcame
https://www.researchgate.net/publication/365372916_VIP152_is_a_selective_CDK9_inhibitor_with_pre-clinical_in_vitro_and_in_vivo_efficacy_in_chronic_lymphocytic_leukemia
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38172923/
https://www.researchgate.net/publication/377114287_MC180295_is_a_highly_potent_and_selective_CDK9_inhibitor_with_preclinical_in_vitro_and_in_vivo_efficacy_in_cancer
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01230/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MC180295 Action

Cellular Machinery

Downstream Effects

MC180295

CDK9

Inhibits

Phosphorylated BRG1

Prevents
Phosphorylation

P-TEFb Complex
Component of

BRG1 (SWI/SNF)Phosphorylates

RNA Polymerase II
Phosphorylates

Tumor Suppressor Gene
Reactivation

Leads to
Epigenetic Gene Silencing

Maintains

Phosphorylated RNA Pol II

Tumor Growth

Promotes

Apoptosis

Induces

Inhibits

Click to download full resolution via product page

Caption: MC180295 signaling pathway.

Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further

investigation.

In Vitro Cell Viability Assay
The anti-proliferative effects of MC180295 were determined using a standard cell viability

assay.
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Caption: In vitro cell viability experimental workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b608874?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and

allowed to adhere overnight.

Drug Treatment: Cells were treated with a range of concentrations of MC180295.

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability was assessed using a colorimetric or luminescent assay

(e.g., MTT or CellTiter-Glo).

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curves.

In Vivo Xenograft Studies
The in vivo efficacy of MC180295 was evaluated in immunodeficient mice bearing human

cancer xenografts.
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Caption: In vivo xenograft experimental workflow.
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Protocol:

Cell Implantation: Human cancer cells (e.g., AML or colon cancer cell lines) were

subcutaneously injected into immunodeficient mice (e.g., NSG mice).

Tumor Establishment: Tumors were allowed to grow to a predetermined size.

Treatment: Mice were randomized into groups and treated with MC180295 (e.g., via

intraperitoneal injection), a vehicle control, or a combination of drugs.

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

Endpoint Analysis: The study was concluded when tumors reached a specific size or at a

predetermined time point. Tumor growth inhibition and survival benefits were analyzed.

The Role of the Immune System
Interestingly, the anti-tumoral effects of CDK9 inhibition by MC180295 are partially dependent

on CD8+ T cells in vivo.[1][3] This suggests an immunomodulatory component to its

mechanism of action, which could be leveraged in combination with immunotherapies.

Conclusion
MC180295 is a promising selective CDK9 inhibitor with potent anti-tumor activity across a

range of cancer models, particularly in AML with MLL translocations. Its unique epigenetic

mechanism of action and potential for combination therapy, including with hypomethylating

agents and possibly immunotherapies, warrant further investigation. While direct comparative

data with other CDK9 inhibitors is limited, the available preclinical evidence positions

MC180295 as a strong candidate for continued development. Researchers are encouraged to

consider the detailed protocols and comparative data presented in this guide for their future

studies in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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